Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 864916-99-4
VCID: VC6162271
InChI: InChI=1S/C18H22N4O3S2/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-26-17-19-16(20-27-17)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Molecular Formula: C18H22N4O3S2
Molecular Weight: 406.52

Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate

CAS No.: 864916-99-4

Cat. No.: VC6162271

Molecular Formula: C18H22N4O3S2

Molecular Weight: 406.52

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate - 864916-99-4

Specification

CAS No. 864916-99-4
Molecular Formula C18H22N4O3S2
Molecular Weight 406.52
IUPAC Name ethyl 4-[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H22N4O3S2/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-26-17-19-16(20-27-17)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Standard InChI Key LCRVLZCTNPKQAA-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture

The compound features a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a thioacetyl-linked 3-(p-tolyl)-1,2,4-thiadiazole moiety. The thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom) contributes to π-π stacking interactions, while the p-tolyl group enhances lipophilicity, facilitating membrane penetration .

Table 1: Key Structural Features

ComponentRole in Bioactivity
Piperazine coreEnhances solubility and H-bonding
Ethyl carboxylateModulates electronic distribution
Thiadiazole-thioacetylEnables redox interactions
p-Tolyl substituentImproves pharmacokinetic properties

The crystal structure (predicted via PubChem data ) suggests a planar thiadiazole system conjugated with the acetyl spacer, creating an extended electron-deficient region critical for target engagement.

Physicochemical Profile

Experimental and computational data indicate:

  • LogP: 3.2 ± 0.3 (moderate lipophilicity)

  • Solubility: 12 µg/mL in water at 25°C, improving to 1.2 mg/mL in DMSO

  • Thermal stability: Decomposes at 218°C without melting

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves three key stages (Figure 1):

Stage 1: Thiadiazole Ring Formation

p-Tolyl isothiocyanate reacts with thiosemicarbazide in ethanol under reflux to yield 5-amino-3-(p-tolyl)-1,2,4-thiadiazole . Critical parameters:

  • Temperature: 78°C

  • Catalyst: Triethylamine (2 eq)

  • Yield: 68%

Stage 2: Thioacetylation

The thiadiazole intermediate undergoes nucleophilic substitution with chloroacetyl chloride in dichloromethane, producing 2-chloro-1-(3-(p-tolyl)-1,2,4-thiadiazol-5-yl)ethan-1-one . Key conditions:

  • Reaction time: 6 hr

  • Solvent: Anhydrous DCM

  • Yield: 82%

Stage 3: Piperazine Conjugation

Ethyl piperazine-1-carboxylate reacts with the thioacetyl chloride derivative in acetone with K₂CO₃ as base :

C11H10N3S2+C7H14N2O2acetone, 40°CC18H22N4O3S2+KCl\text{C}_{11}\text{H}_{10}\text{N}_{3}\text{S}_{2} + \text{C}_{7}\text{H}_{14}\text{N}_{2}\text{O}_{2} \xrightarrow{\text{acetone, 40°C}} \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}_{2} + \text{KCl}
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Final yield: 57%

Biological Activities and Mechanisms

Neuroprotective Effects

In H₂O₂-induced oxidative stress models using PC12 cells, the compound demonstrated 72% cell viability at 10 µM, comparable to riluzole (78%) . Proposed mechanisms:

  • Scavenging hydroxyl radicals (OH\text{OH}^-) via thiadiazole sulfur atoms

  • Upregulating glutathione peroxidase activity by 2.3-fold

  • Inhibiting caspase-3 activation (IC₅₀ = 14.2 µM)

Antimicrobial Action

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (µg/mL)Mechanism
MRSA ATCC 433008Enoyl-ACP reductase inhibition
Escherichia coli O15732DNA gyrase binding (ΔG = -9.4 kcal/mol)

Molecular docking reveals strong interactions with S. aureus FabI (PDB: 3GR6) via hydrogen bonds with Asn260 and hydrophobic contacts with the p-tolyl group .

Metabolic Enzyme Modulation

Preliminary data suggest inhibitory activity against:

  • α-Glucosidase: IC₅₀ = 23.4 µM (acarbose: 32.1 µM)

  • Lipase: 41% inhibition at 50 µM

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability = 6.7 × 10⁻⁶ cm/s (high)

  • Metabolism: Hepatic CYP3A4-mediated oxidation to piperazine-1-carboxylic acid (detected via LC-MS)

  • Excretion: 78% fecal, 22% renal (rat models)

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Effects
Zebrafish embryo120Tail curvature at 50 µM
Wistar rat (oral)>2000Mild hepatocyte vacuolation

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison

Compound (Modification)Neuroprotection EC₅₀ (µM)Antibacterial MIC (µg/mL)
Parent compound10.48 (MRSA)
m-Tolyl analog18.716
4-Nitrophenyl derivative14.14
Piperazine-free variant>10064

The p-tolyl group enhances blood-brain barrier penetration (logBB = -0.7 vs. -1.2 for m-tolyl) , while nitro substituents improve antibacterial potency at the cost of increased cytotoxicity.

Challenges and Future Directions

Therapeutic Opportunities

  • Combination therapy: Synergy observed with ciprofloxacin (FIC = 0.3 against P. aeruginosa)

  • Prodrug development: Esterase-sensitive prodrugs to improve aqueous solubility

  • Targeted delivery: Nanoparticle encapsulation (PLGA carriers show 92% encapsulation efficiency)

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